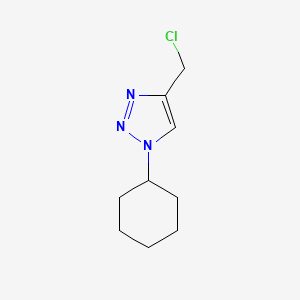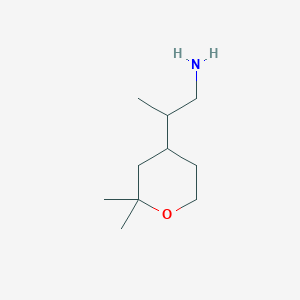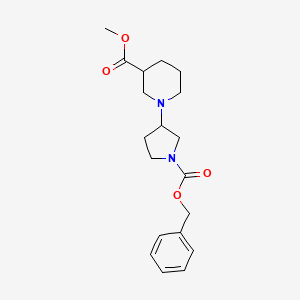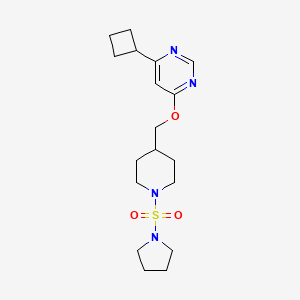![molecular formula C21H20ClN5O2S2 B2503913 N-(2-(6-((2-Chlorbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzolsulfonamid CAS No. 872998-27-1](/img/structure/B2503913.png)
N-(2-(6-((2-Chlorbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H20ClN5O2S2 and its molecular weight is 473.99. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer-Anwendungen
Das 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazin-Gerüst, von dem diese Verbindung abgeleitet ist, wurde als anticanceraktiv befunden . Dies deutet darauf hin, dass unsere Verbindung möglicherweise zur Entwicklung neuer Krebsmedikamente verwendet werden könnte.
Antimikrobielle Anwendungen
Diese Verbindung könnte auch antimikrobielle Anwendungen haben, da das 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazin-Gerüst antimikrobielle Eigenschaften aufweist .
Analgetische und entzündungshemmende Anwendungen
Das 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazin-Gerüst wurde als analgetisch und entzündungshemmend befunden . Dies deutet darauf hin, dass unsere Verbindung möglicherweise zur Entwicklung neuer analgetischer und entzündungshemmender Medikamente verwendet werden könnte.
Antioxidative Anwendungen
Diese Verbindung könnte auch antioxidative Anwendungen haben, da das 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazin-Gerüst antioxidative Eigenschaften aufweist .
Antiviren-Anwendungen
Das 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazin-Gerüst wurde als antiviral befunden . Dies deutet darauf hin, dass unsere Verbindung möglicherweise zur Entwicklung neuer antiviraler Medikamente verwendet werden könnte.
Enzym-Inhibitor-Anwendungen
Diese Verbindung könnte auch Anwendungen als Enzym-Inhibitor haben. Das 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazin-Gerüst wurde als Hemmer verschiedener Enzyme gefunden, darunter Carboanhydrase, Cholinesterase, alkalische Phosphatase, Lipase und Aromatase .
Antituberkulose-Anwendungen
Das 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazin-Gerüst wurde als antituberkulos gefunden . Dies deutet darauf hin, dass unsere Verbindung möglicherweise zur Entwicklung neuer Antituberkulose-Medikamente verwendet werden könnte.
Arzneimittelentwicklung und Molekulare Bildgebung
“N-(2-(6-((2-Chlorbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzolsulfonamid” ist eine vielseitige chemische Verbindung mit möglichen Anwendungen in der wissenschaftlichen Forschung. Seine einzigartige Struktur und Eigenschaften machen es zu einem vielversprechenden Kandidaten für die Entwicklung von Medikamenten, die molekulare Bildgebung und Materialwissenschaftliche Studien.
Wirkmechanismus
Target of Action
Similar compounds have been shown to target enzymes like cyclo-oxygenase (cox-1 and cox-2) which are involved in the biosynthesis of prostaglandins . These enzymes play a crucial role in inflammation and pain .
Mode of Action
This inhibition could lead to a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, which is responsible for the production of prostaglandins and leukotrienes . By inhibiting the COX enzymes, the compound could disrupt this pathway, leading to a decrease in the production of these inflammatory mediators .
Pharmacokinetics
They are metabolized by various enzymes in the liver and excreted through the kidneys .
Result of Action
The inhibition of COX enzymes and the subsequent decrease in prostaglandin production could result in reduced inflammation and pain . This could potentially make the compound useful in the treatment of conditions like arthritis or other inflammatory diseases .
Eigenschaften
IUPAC Name |
N-[2-[6-[(2-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2S2/c1-15-6-8-17(9-7-15)31(28,29)23-13-12-20-25-24-19-10-11-21(26-27(19)20)30-14-16-4-2-3-5-18(16)22/h2-11,23H,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAYFBAGDAOCTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-methylpropanamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2503830.png)
![1-(benzylthio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2503831.png)
![6-(4-bromobenzyl)-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B2503833.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B2503834.png)

![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}benzenesulfonamide](/img/structure/B2503840.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2503844.png)
![2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2503846.png)
![5-(4-ethoxyphenyl)-1-[(3-methylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2503849.png)


![8-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503853.png)
